molecular formula C7H6F8O B12660889 1,1,2,2,3,3,4,4-Octafluoro-5-(vinyloxy)pentane CAS No. 66396-73-4

1,1,2,2,3,3,4,4-Octafluoro-5-(vinyloxy)pentane

Cat. No.: B12660889
CAS No.: 66396-73-4
M. Wt: 258.11 g/mol
InChI Key: LIXQMBUPLJAAOE-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,4-Octafluoro-5-(vinyloxy)pentane is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and resistance to degradation, making it valuable in various industrial and scientific applications.

Preparation Methods

The synthesis of 1,1,2,2,3,3,4,4-Octafluoro-5-(vinyloxy)pentane typically involves the fluorination of a suitable precursor followed by the introduction of a vinyloxy group. One common method involves the reaction of a fluorinated alcohol with a vinyl ether under controlled conditions. Industrial production methods may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency .

Chemical Reactions Analysis

1,1,2,2,3,3,4,4-Octafluoro-5-(vinyloxy)pentane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,2,2,3,3,4,4-Octafluoro-5-(vinyloxy)pentane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3,4,4-Octafluoro-5-(vinyloxy)pentane involves its interaction with various molecular targets. The fluorine atoms create a highly electronegative environment, which can influence the reactivity of the compound. The vinyloxy group allows for further functionalization, enabling the compound to participate in a variety of chemical reactions. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

1,1,2,2,3,3,4,4-Octafluoro-5-(vinyloxy)pentane can be compared with other fluorinated compounds such as:

The uniqueness of this compound lies in its combination of fluorine atoms and a vinyloxy group, providing a balance of stability and reactivity that is valuable in various applications.

Properties

CAS No.

66396-73-4

Molecular Formula

C7H6F8O

Molecular Weight

258.11 g/mol

IUPAC Name

5-ethenoxy-1,1,2,2,3,3,4,4-octafluoropentane

InChI

InChI=1S/C7H6F8O/c1-2-16-3-5(10,11)7(14,15)6(12,13)4(8)9/h2,4H,1,3H2

InChI Key

LIXQMBUPLJAAOE-UHFFFAOYSA-N

Canonical SMILES

C=COCC(C(C(C(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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